7-Hydroxy Coumarin-13C6 β-D-Glucuronide
Description
7-Hydroxy Coumarin-13C6 β-D-Glucuronide (molecular formula: C9(13C)6H14O9; molecular weight: 344.22 g/mol) is a stable isotope-labeled metabolite of coumarin and 7-ethoxycoumarin, where six carbon atoms are replaced with carbon-13 isotopes . This labeling facilitates its use as an internal standard in pharmacokinetic and metabolic studies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify unlabeled analogs in biological matrices . The compound retains the free 7-hydroxy group critical for biological activity, as methylation of this group (e.g., 7-methoxy-4-methylcoumarin) abolishes inhibitory effects in hyaluronan secretion assays . Its sodium salt form (C15H13O9·Na; molecular weight: 360.25 g/mol) enhances aqueous solubility, making it ideal for enzyme activity assays targeting β-glucuronidase .
Properties
Molecular Formula |
C₉¹³C₆H₁₄O₉ |
|---|---|
Molecular Weight |
344.22 |
Synonyms |
2-Oxo-2H-1-benzopyran-7-yl-13C6 β-D-Glucopyranosiduronic Acid; _x000B_Umbelliferyl-13C6 β-D-Glucuronide; |
Origin of Product |
United States |
Comparison with Similar Compounds
6-Methoxycoumarin-7-O-β-D-Glucuronide
- Structure : Differs by a methoxy (-OCH3) substitution at position 6 instead of a hydroxy group at position 5.
- Activity : Exhibits antitumor activity against human cancer cell lines (e.g., Hela, MKN-45) with IC50 values of 5.03–6.78 µmol/L, outperforming etoposide (>50 µmol/L) .
- Key Difference : The methoxy group reduces metabolic lability compared to the free hydroxy group in 7-hydroxy coumarin derivatives, influencing both bioactivity and pharmacokinetic stability.
4-Methylumbelliferone-β-D-Glucuronide (4MUG)
- Application : Used alongside 7-Hydroxy Coumarin-13C6 β-D-Glucuronide as an internal standard in LC-MS/MS to study hyaluronan synthesis inhibition .
- Functional Role: Both compounds serve as substrates for β-glucuronidase, but 4MUG is non-isotopic and lacks the 13C6 label, limiting its utility in tracer studies .
Comparison with Isotope-Labeled Glucuronides
Isosorbide 5-β-D-Glucuronide-13C6
- Structure : A 13C6-labeled glucuronide of isosorbide, a nitrate vasodilator metabolite.
- Application : Used in cardiovascular drug metabolism studies, contrasting with this compound’s focus on hepatic and enzymatic pathways .
- Key Difference : Parent compound divergence (isosorbide vs. coumarin) dictates target metabolic pathways and analytical contexts.
7-Hydroxy Coumarin-d5 β-D-Glucuronide Sodium Salt
- Isotope Labeling : Deuterium (d5) vs. carbon-13 (13C6) isotopes.
- Utility : Deuterated forms are used in mass spectrometry for distinct fragmentation patterns, whereas 13C-labeled analogs provide near-identical chromatographic behavior to unlabeled compounds, improving quantification accuracy .
Comparison with Flavonoid and Chromone Glucuronides
Quercetin-3-O-β-D-Glucuronide (QG)
- Pharmacokinetics : Oral administration in rats shows rapid absorption (Tmax: 1.5 hr) but lower bioavailability compared to quercetin aglycone due to intestinal hydrolysis .
- Contrast : Unlike this compound, QG is studied for its inherent bioactivity (antioxidant, anti-inflammatory) rather than as a metabolic tracer .
Chromone-7-O-β-D-Glucuronides
- Example : 2-Methyl-5-hydroxyl-4-chromone-7-O-β-D-glucuronide.
- Structural Insight : The glucuronide moiety at position 7 enhances solubility and target interaction, analogous to 7-Hydroxy Coumarin glucuronide’s role in enzyme assays .
Data Tables
Table 1: Structural and Functional Comparison of Key Glucuronides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
